N-(1-Phenylethyl)benzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-12(13-8-4-2-5-9-13)15-18(16,17)14-10-6-3-7-11-14/h2-12,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKSWLOBWYMBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146-47-0 | |
| Record name | Benzenesulfonamide, N-(1-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC296509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Transformations of N 1 Phenylethyl Benzenesulfonamide
Established Synthetic Routes for the Core N-(1-Phenylethyl)benzenesulfonamide Structure
The creation of the foundational this compound molecule is primarily achieved through well-established chemical reactions. These methods, centered around the formation of the sulfonamide bond, have been refined over time to optimize yield and purity.
Amine-Sulfonyl Chloride Condensation Reactions and Optimizing Reaction Conditions
The most conventional and widely employed method for synthesizing this compound is the condensation reaction between 1-phenylethylamine (B125046) and benzenesulfonyl chloride. ekb.egnih.gov This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The efficiency of this reaction is highly dependent on the chosen conditions.
Key parameters that are often optimized include the solvent, temperature, and the nature of the base. For instance, pyridine (B92270) can be used as both a solvent and a base, facilitating the reaction at temperatures ranging from 0 to 25°C. ekb.eg The choice of solvent is critical, as it must be inert to the reactants and capable of dissolving both the amine and the sulfonyl chloride. Dichloromethane is another commonly used solvent for this transformation. The reaction temperature is also a crucial factor; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate.
A comparative analysis of different metals in THF for the synthesis of the related 4-methyl-N-phenyl-benzenesulfonamide showed that using atomized sodium can lead to a 63% yield within 30-40 minutes under sonic conditions. researchgate.net
Table 1: Comparative Study on the Synthesis of 4-Methyl-N-phenyl-benzenesulfonamide with Different Metals in THF
| Entry | Metal | Time (min) | Yield (%) |
|---|---|---|---|
| a | Sodium | 30–40 | 63 |
Data sourced from a comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide. researchgate.net
Base-Catalyzed Approaches in Sulfonamide Formation
The role of the base in sulfonamide synthesis is not merely to act as a scavenger for the generated acid. The choice of base can significantly influence the reaction rate and yield. Strong bases are often employed to deprotonate the amine, increasing its nucleophilicity and thereby accelerating the reaction with the sulfonyl chloride. researchgate.net Common bases used include tertiary amines like triethylamine (B128534) and diisopropylethylamine (DIPEA), as well as inorganic bases like sodium carbonate. nih.govresearchgate.net
In some protocols, the base can also function as a catalyst. For example, the use of cesium carbonate (Cs2CO3) has been shown to facilitate rapid and efficient N-sulfonylation reactions. researchgate.net The selection of the appropriate base and its stoichiometry are critical for optimizing the synthesis and minimizing side reactions. An excess of a strong base can sometimes lead to undesired byproducts.
Advanced Synthetic Approaches and Process Optimization
Beyond the traditional batch methods, modern synthetic chemistry offers more sophisticated and efficient ways to produce this compound and its derivatives. These advanced approaches focus on scalability, stereochemical control, and the strategic use of the sulfonamide group.
Continuous Flow Reactor Applications for Scalable Synthesis
Enantioselective Synthesis of Chiral this compound Analogues
Given that this compound possesses a chiral center, the development of enantioselective synthetic methods is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. uevora.pt Asymmetric synthesis aims to produce a single enantiomer of the chiral compound.
One approach involves the use of chiral catalysts. For example, palladium-catalyzed N-allylation reactions using chiral ligands like the (S,S)-Trost ligand have been employed to synthesize N-C axially chiral sulfonamides with high enantioselectivity. nih.gov Another strategy is asymmetric reductive amination, which can be directed by chiral auxiliaries like (R)- or (S)-phenylethylamine to achieve high diastereoselectivity. researchgate.net Furthermore, chiral transfer hydrogenation catalyzed by ruthenium(II) complexes with chiral ligands has also proven effective. researchgate.net These methods allow for the synthesis of enantiomerically enriched this compound analogues, which are valuable for stereospecific studies and applications.
Table 2: Enantioselective Synthesis Approaches
| Method | Catalyst/Auxiliary | Key Feature |
|---|---|---|
| Asymmetric N-allylation | (S,S)-Trost ligand-Pd catalyst | Synthesis of N-C axially chiral sulfonamides |
| Asymmetric Reductive Amination | Chiral (phenyl)ethylamines | Diastereofacial selectivity |
| Chiral Transfer Hydrogenation | Ru(II) complexes with chiral ligands | Enantioselective reduction |
Data compiled from various sources on enantioselective synthesis. nih.govresearchgate.net
Protecting Group Strategies Utilizing Sulfonamide Moieties in Complex Molecule Synthesis
The sulfonamide group is not only a key functional group in many bioactive molecules but also serves as a robust protecting group for amines in the synthesis of complex molecules. nih.govorgsyn.org The electron-withdrawing nature of the sulfonyl group effectively "tames" the basicity of the amine's lone pair through delocalization, rendering it less reactive under a wide range of conditions. youtube.com This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected amine. orgsyn.org
Various sulfonamides have been developed as protecting groups, with their ease of removal being a key consideration. While some sulfonamides require harsh conditions for deprotection, others, like the 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES) group, can be cleaved under relatively mild conditions using fluoride (B91410) sources. nih.govorgsyn.org This strategic use of the sulfonamide moiety as a protecting group is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures. researchgate.net
Derivatization Strategies and Reaction Scope of this compound
The nitrogen atom of the sulfonamide group in this compound can undergo alkylation with various electrophiles. This reaction is a key method for introducing diverse alkyl groups onto the sulfonamide core.
One common strategy involves the use of alkyl halides, such as allyl bromide, in the presence of a base. For instance, the synthesis of N-(1-phenylethyl)-N-2-propenyl-benzenesulfonamide is achieved through the condensation of benzenesulfonyl chloride with 1-phenylethylamine, followed by alkylation with allyl bromide. ontosight.ai
Another effective method for the alkylation of sulfonamides is the use of trichloroacetimidates under thermal conditions. nih.gov This reaction proceeds without the need for an external acid, base, or transition metal catalyst, typically occurring in refluxing toluene. researchgate.net The success of this method often depends on the stability of the carbocation precursor from the trichloroacetimidate (B1259523). nih.govresearchgate.net Unsubstituted sulfonamides generally provide better yields than more sterically hindered N-alkyl sulfonamides. researchgate.net For example, this compound has been successfully synthesized using this method with trichloroacetimidate electrophiles. nih.gov
Catalytic approaches have also been developed. Copper(II) tetrafluoroborate (B81430) hexahydrate (Cu(BF₄)₂·6H₂O) in conjunction with ligands like phenanthroline can catalyze the alkylation of the sulfonamide nitrogen with trichloroacetimidates and alkyl halides. Microwave-assisted conditions can also be employed to facilitate these reactions.
The following table summarizes various alkylation reactions of this compound and its analogs.
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| p-Toluene sulfonamide | Phenethyl imidate | Toluene, reflux | 4-Methyl-N-(1-phenylethyl)benzenesulfonamide | 86% | nih.gov |
| 4-Chlorobenzenesulfonamide | Imidate 40 | - | Sulfonamide 57 | 88% | nih.gov |
| (S)-1-Phenyl ethyl amine | p-Toluenesulfonyl chloride | Toluene | 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide | 79% | researchgate.net |
Acylation of the sulfonamide nitrogen is a straightforward method for introducing a variety of functional groups. This compound readily reacts with acylating agents like benzoyl chloride or acetyl chloride to form the corresponding N-acyl derivatives. These reactions can be catalyzed by methyl trifluoromethanesulfonate (B1224126) (MeOTf) in nitromethane (B149229) at 60°C, often achieving high yields of up to 90%.
A specific example is the N-acetylation of (S)-1-phenylethylamine to produce (S)-N-(1-phenylethyl)acetamide, which can then be further functionalized. rsc.org This highlights the utility of acylation in modifying the amine portion of the molecule before or after the formation of the sulfonamide linkage.
The table below details representative acylation reactions.
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| This compound | Benzoyl chloride or Acetyl chloride | MeOTf, nitromethane, 60°C | N-Acyl-N-(1-phenylethyl)benzenesulfonamide | Up to 90% | |
| (S)-alpha methyl benzylamine | - | General procedure A | (S)-N-(1-phenylethyl)acetamide | 90% | rsc.org |
| Aniline | p-Toluenesulfonyl chloride (TsCl) | Et3N, dry DCM, 0°C to rt | 4-Methyl-N-phenylbenzenesulfonamide | - | rsc.org |
The this compound scaffold allows for various oxidation and reduction reactions, targeting different parts of the molecule.
Oxidation: The benzylic C-H bond of the 1-phenylethyl group is susceptible to oxidation. For instance, amination of this position can be achieved using N-fluorobenzenesulfonimide (NFSI) as the nitrogen source, catalyzed by a copper catalyst at 110°C, to yield N-sulfonylimines. The parent compound can also be oxidized to form sulfonic acid derivatives. Chloro derivatives of benzenesulfonamides are noted to be important in a variety of oxidation reactions. researchgate.net
Reduction: The aromatic rings within the molecule can be reduced. For example, the benzene (B151609) ring can be hydrogenated to a cyclohexane (B81311) ring using catalysts such as palladium on carbon (Pd/C) or Raney Nickel. The sulfonamide group itself can be reduced to the corresponding amine derivatives. smolecule.com In a multi-step synthesis, a sulfonamide intermediate was reduced via hydrogenation on palladium in acetic acid with the addition of diluted hydrochloric acid at 80-85°C. google.com
The following table provides examples of oxidation and reduction reactions.
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
| Oxidation | Benzylic C-H bond | N-fluorobenzenesulfonimide (NFSI), Cu catalyst, 110°C | N-sulfonylimines | |
| Reduction | Aromatic rings | Pd/C or Raney Ni | Cyclohexane derivatives | |
| Reduction | Intermediate X | 3% Pd/C, acetic acid, diluted HCl, 80-85°C, 2 MPa | Intermediate XI | google.com |
The sulfonamide core of this compound can participate in nucleophilic substitution reactions. These reactions are fundamental to the synthesis of sulfonamides, where an amine acts as a nucleophile and attacks a sulfonyl chloride. asianpubs.org
The sulfonamide itself can react with other nucleophiles. For example, it can react with amines, such as ethylamine, to form thiourea (B124793) derivatives. While the direct displacement of the phenylethylamine group is less common, modifications of the sulfonyl portion are well-documented. For instance, the chlorine atoms on a dichlorinated benzenesulfonamide (B165840) derivative can undergo nucleophilic substitution. evitachem.com
The mechanism of nucleophilic substitution at the sulfur center has been studied, for example, in the reaction of phenylmethanesulfonyl halides with anilines. acs.org Gold-catalyzed nucleophilic substitution of propargylic alcohols with sulfonamides under mild conditions has also been described, suggesting a mechanism that proceeds through a carbocation intermediate. researchgate.net
The table below outlines examples of nucleophilic substitution reactions.
| Reactant | Nucleophile | Conditions | Product Type | Reference |
| Benzenesulfonyl chloride | 1-Phenylethylamine | Aqueous alkaline medium | This compound | asianpubs.org |
| This compound | Ethylamine | - | Thiourea derivatives | |
| Propargylic alcohols | Sulfonamides | Gold catalyst, room temperature, dichloromethane | - | researchgate.net |
Structural Elucidation and Conformational Analysis of N 1 Phenylethyl Benzenesulfonamide
Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in determining the molecular structure of N-(1-Phenylethyl)benzenesulfonamide by identifying its constituent atoms, functional groups, and their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons of the benzenesulfonamide (B165840) ring and the phenylethyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm. The single proton of the N-H group is expected to be a broad singlet, the chemical shift of which can be variable. The methine (CH) proton of the phenylethyl moiety would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl (CH₃) protons would resonate most upfield, appearing as a doublet due to coupling with the methine proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The aromatic carbons would generate multiple signals in the 120-145 ppm range. The benzylic carbon (the CH group) would be expected in the 50-60 ppm region, while the methyl (CH₃) carbon would produce a signal in the upfield region, typically around 20-25 ppm.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Benzenesulfonamide Aromatic C-H | ~7.7 - 7.9 | Multiplet | ~125 - 142 |
| Phenylethyl Aromatic C-H | ~7.1 - 7.4 | Multiplet | |
| N-H | Variable | Broad Singlet | N/A |
| Methine C-H | ~4.6 - 4.8 | Quartet (q) | ~55 - 60 |
| Methyl C-H₃ | ~1.5 - 1.7 | Doublet (d) | ~20 - 25 |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
The spectrum is expected to exhibit several key absorption bands:
N-H Stretch: A moderate absorption band is anticipated in the region of 3300-3200 cm⁻¹, characteristic of the N-H stretching vibration of the sulfonamide group.
Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H stretching vibrations within the two aromatic rings rsc.org.
Aliphatic C-H Stretch: Absorptions corresponding to the aliphatic C-H bonds of the ethyl group are expected to appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).
S=O Stretch: The sulfonyl group (SO₂) gives rise to two very strong and characteristic absorption bands. The asymmetric stretching vibration typically occurs at 1350-1300 cm⁻¹, and the symmetric stretching vibration is found at 1160-1120 cm⁻¹.
Aromatic C=C Bending: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings rsc.org.
S-N Stretch: The stretching vibration for the sulfur-nitrogen bond is expected in the 950-850 cm⁻¹ range researchgate.net.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3200 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 2980 - 2850 | Medium |
| S=O | Asymmetric Stretch | 1350 - 1300 | Strong |
| S=O | Symmetric Stretch | 1160 - 1120 | Strong |
| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium-Weak |
| S-N | Stretch | 950 - 850 | Medium |
Mass spectrometry (MS) provides information on the molecular weight and structural features of the molecule through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₄H₁₅NO₂S, corresponding to a molecular weight of approximately 261.34 g/mol nih.gov.
Upon ionization, the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways for related N-phenyl benzenesulfonamides include the loss of a sulfur dioxide molecule (SO₂, 64 Da) hmdb.ca. Another common fragmentation involves cleavage of the N-C bond, leading to the formation of ions corresponding to the benzenesulfonyl group and the 1-phenylethyl cation.
Expected key fragments include:
[M]+•: The molecular ion peak at m/z ≈ 261.
[M - SO₂]+•: A fragment resulting from the loss of sulfur dioxide, at m/z ≈ 197 hmdb.ca.
[C₆H₅SO₂]+: The benzenesulfonyl cation at m/z = 141.
[C₈H₉]+: The 1-phenylethyl cation at m/z = 105.
Solid-State Structural Determination
While spectroscopic methods reveal connectivity, X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state.
The crystal structure of the closely related compound, 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide, provides significant insight into the likely solid-state structure of this compound researchgate.netrsc.org. The data reveals key geometric parameters and intermolecular interactions that govern the crystal packing.
The molecule adopts a bent conformation at the sulfonamide nitrogen atom. The crystal structure is characterized by chains of molecules linked by intermolecular N—H⋯O hydrogen bonds between the sulfonamide NH group of one molecule and a sulfonyl oxygen atom of an adjacent molecule researchgate.netrsc.org. Additionally, π–π stacking interactions occur between the aromatic rings of neighboring molecules, further stabilizing the crystal lattice researchgate.netrsc.org.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.1588 (4) |
| b (Å) | 10.1498 (4) |
| c (Å) | 8.9242 (5) |
| β (°) | 105.545 (4) |
| Volume (ų) | 711.98 (6) |
| Z | 2 |
Conformational Insights and Intermolecular Interactions
The three-dimensional structure and packing of this compound are dictated by a combination of its intrinsic conformation and the non-covalent forces it forms with neighboring molecules. Analysis of the crystallographic data for its 4-methyl analog provides a clear picture of these features researchgate.netrsc.org.
The conformation around the sulfonamide linkage is a key structural feature. The C—SO₂—NH—C torsion angle for the 4-methyl derivative was found to be 79.06 (13)°, indicating a significantly non-planar arrangement around the N-S bond researchgate.netrsc.org. This twisted conformation minimizes steric hindrance between the bulky phenyl and benzenesulfonyl groups. The dihedral angle between the two aromatic rings is 14.47 (8)°, suggesting they are nearly parallel but slightly offset researchgate.netrsc.org.
Analysis of Dihedral and Torsion Angles within the Molecular Framework
The conformation of this compound is largely defined by the spatial relationship between its constituent phenyl and benzenesulfonamide moieties. This relationship is quantitatively described by specific dihedral and torsion angles. The flexibility of the molecule is primarily centered around the S-N and N-C bonds, allowing for a range of possible conformations.
In the analogous compound, 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide, the molecule is observed to be bent at the nitrogen atom. researchgate.netresearchgate.net A key torsion angle, C—SO2—NH—C, has been reported to be 79.06 (13)°. researchgate.netresearchgate.net This angle dictates the relative orientation of the benzenesulfonyl and the 1-phenylethyl groups. Furthermore, the dihedral angle between the two aromatic rings in this derivative is 14.47 (8)°. researchgate.netresearchgate.net While these values provide a strong indication of the likely conformation of this compound, the exact values for the unsubstituted compound would require its own crystallographic analysis.
Table 1: Selected Torsion and Dihedral Angles in 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide
| Angle Description | Value (°) |
| C—SO2—NH—C Torsion Angle | 79.06 (13) |
| Dihedral Angle Between Aromatic Rings | 14.47 (8) |
Data derived from a structurally similar compound and presented for illustrative purposes.
Hydrogen Bonding and π-π Interactions in Crystal Lattices
The crystal packing of this compound would be expected to be influenced by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions. The sulfonamide group contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygens), making it highly likely to participate in hydrogen bonding.
Table 2: Intermolecular Interaction Parameters in 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide
| Interaction Type | Description | Distance (Å) |
| Hydrogen Bonding | N—H⋯O | - |
| π-π Stacking | Centroid-to-Centroid | 3.81 (3) |
Data derived from a structurally similar compound and presented for illustrative purposes.
Computational Chemistry and Theoretical Investigations of N 1 Phenylethyl Benzenesulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of N-(1-Phenylethyl)benzenesulfonamide. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the molecule's properties. researchgate.net
Studies on benzenesulfonamide (B165840), the parent structure, reveal that the molecule likely possesses Cs symmetry, with the S-N bond perpendicular to the plane of the benzene (B151609) ring. nih.gov Quantum chemical calculations on model sulfonylureas, which share the benzenesulfonamide core, indicate that conformers with intramolecular hydrogen bonds are more stable in the gas phase. researchgate.net However, in a solvent environment, the energy differences between various rotational isomers (rotamers) become negligible. researchgate.net
For derivatives like 4-isothiocyanato-N-(1-phenylethyl)benzenesulfonamide, DFT calculations of the HOMO-LUMO gap (around 4.2 eV) suggest moderate electrophilicity, which aligns with its observed reactivity. The distribution of electron density, as determined by calculations of the molecular electrostatic potential (MESP), is crucial for understanding intermolecular interactions. mdpi.com
| Method | Basis Set | Calculated Property | Finding | Reference |
|---|---|---|---|---|
| HF, B3LYP, MP2 | Not Specified | Conformational and tautomeric preferences | A conformer with an intramolecular hydrogen bond is more stable in the gas phase. | researchgate.net |
| MP2, B3LYP | Not Specified | Molecular structure and conformational properties | The eclipsed conformer is predicted to be more stable by about 0.5 kcal/mol. | nih.gov |
| DFT | Not Specified | HOMO-LUMO gap | A gap of ~4.2 eV suggests moderate electrophilicity for the isothiocyanate derivative. | |
| DFT | Not Specified | Molecular Electrostatic Potential (MESP) | Determines the distribution of electron density. | mdpi.com |
Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding affinity of ligands, such as this compound derivatives, to biological macromolecules like enzymes and receptors. nih.govnih.gov
For instance, docking simulations of 4-isothiocyanato-N-(1-phenylethyl)benzenesulfonamide have been performed to understand its binding to carbonic anhydrase. These simulations predict that the isothiocyanate group can form a covalent bond with cysteine residues in the enzyme's active site, with calculated binding energies of -8.5 kcal/mol or lower. Similarly, studies on other benzenesulfonamide derivatives have shown that they form stable complexes with their target receptors with high binding affinity. nih.gov
Analysis of Binding Modes to Biological Macromolecules
The binding of this compound to enzymes like carbonic anhydrase is characterized by specific interactions. The sulfonamide group is known to mimic the substrate, allowing it to bind to the active site. Key interactions include hydrogen bonding involving the -SO₂NH- group and hydrophobic interactions with the phenylethyl substituent.
In the case of 4-isothiocyanato-N-(1-phenylethyl)benzenesulfonamide, the bulky aromatic group of the 1-phenylethyl substituent can lead to steric hindrance, influencing its binding orientation. The hydrophobic interactions between this phenylethyl group and pockets within the enzyme are a significant factor in the binding mode.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability
Molecular dynamics (MD) simulations provide insights into the conformational flexibility of this compound and the stability of its complexes with biological targets. nih.gov These simulations model the movement of atoms and molecules over time, offering a dynamic perspective that complements the static picture from molecular docking. mdpi.com
For example, MD simulations of 4-isothiocyanato-N-(1-phenylethyl)benzenesulfonamide have utilized solvent-accessible surface area (SASA) analysis to reveal hydrophobic interactions between the phenylethyl group and enzyme pockets. Such simulations are crucial for understanding how the ligand adapts its conformation upon binding and the stability of the resulting protein-ligand complex. nih.gov The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields necessary for these simulations. uq.edu.au
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov For this compound and its analogs, SAR studies help in identifying the structural features that are crucial for their biological effects.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that develops a statistical relationship between the chemical structure and biological activity of a series of compounds. nih.gov This approach is used to predict the activity of new, unsynthesized compounds. nih.gov
For benzenesulfonamide derivatives, QSAR studies have been conducted to predict various properties, including their anticancer activity and dissociation constants (pKa). arkat-usa.org These models often use physicochemical descriptors and can be developed using techniques like Density Functional Theory (DFT) based calculations. sciensage.info The goal of QSAR is to create a reliable statistical model that can guide the design of new chemical entities with improved biological activity. nih.gov
| QSAR Model Type | Predicted Property | Key Finding | Reference |
|---|---|---|---|
| Not Specified | Anticancer Activity | Used to guide the design of derivatives with potential anticancer properties. | |
| Physicochemical (Surface Tension) | Dissociation Constant (pKa) | Showed a significant correlation between surface tension and pKa. | arkat-usa.org |
| DFT-based | Not Specified | Utilizes quantum chemical descriptors to build the QSAR model. | sciensage.info |
Mechanistic Computational Studies of this compound-Related Organic Reactions
Computational methods are also applied to investigate the mechanisms of organic reactions involving this compound and its derivatives. These studies can elucidate reaction pathways, transition states, and the roles of catalysts.
For instance, the synthesis of this compound can be achieved through copper-catalyzed benzylic C-H amination. Computational studies can model this catalytic cycle, providing insights into the regioselectivity and efficiency of the reaction. The isothiocyanate derivative undergoes nucleophilic substitution reactions, and computational methods can predict its reactivity towards nucleophiles like amines and alcohols.
Biological Activities and Molecular Mechanisms of Action of N 1 Phenylethyl Benzenesulfonamide
Enzyme Inhibition Profiles and Mechanistic Elucidation
The biological activity of N-(1-Phenylethyl)benzenesulfonamide is rooted in its ability to interact with and modulate the function of various enzymes. The core of its inhibitory action often lies in the benzenesulfonamide (B165840) moiety, a well-established pharmacophore.
Carbonic Anhydrase Inhibition Mechanisms
This compound is recognized as an inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH regulation and CO2 transport. The primary mechanism of inhibition involves the sulfonamide group (-SO2NH2) of the molecule. This group mimics the substrate and binds directly to the zinc ion (Zn2+) located in the enzyme's active site.
Cholinesterase Enzyme (Acetylcholinesterase and Butyrylcholinesterase) Modulation
The potential of this compound and its analogs as cholinesterase inhibitors, which are key targets in managing neurodegenerative diseases like Alzheimer's, has been investigated. bioline.org.brresearchgate.net Cholinesterase inhibitors prevent the breakdown of neurotransmitters like acetylcholine. sciforum.net
Studies on a series of sulfonamides derived from the isomeric 2-phenylethylamine revealed that these compounds were generally suitable inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bioline.org.brresearchgate.net For instance, N-(2-phenylethyl)-2,4,6-trimethylbenzenesulfonamide showed an IC50 value of 82.93 ± 0.15 µM against AChE, while N-(2-phenylethyl)-4-methoxybenzenesulfonamide was the most active against BChE in its series with an IC50 of 45.65 ± 0.48 µM. bioline.org.brresearchgate.net However, specific inhibitory data (IC50 or Ki values) for this compound against either AChE or BChE is not specified in the available research, which has focused more on its substituted derivatives or isomers. bioline.org.brasianpubs.org
Lipoxygenase Enzyme Inhibition
Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade through the metabolism of fatty acids. The inhibitory potential of sulfonamides against these enzymes has been explored as a strategy for developing anti-inflammatory agents. bioline.org.br
However, research on sulfonamide derivatives of the isomeric 2-phenylethylamine indicates that these compounds are generally less potent inhibitors of lipoxygenase compared to their activity against cholinesterases. bioline.org.brresearchgate.net While various other sulfonamide derivatives have demonstrated moderate lipoxygenase inhibition, with IC50 values reported for compounds like N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (85.79 ± 0.48 µM), no specific IC50 or Ki values for this compound have been documented. nih.govindexcopernicus.com This suggests that while the general class of sulfonamides has been investigated for LOX inhibition, this compound itself is not a primary focus in this area.
Glycosidase and Amylase Inhibition Pathways
In the context of managing type 2 diabetes, inhibition of α-glucosidase and α-amylase is a key therapeutic strategy to control postprandial hyperglycemia. nih.govdergipark.org.tr These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. While various classes of compounds, including some complex sulfonamide hybrids like phthalimide-benzenesulfonamides and cyclic sulfonamides with N-arylacetamide groups, have been designed and evaluated as inhibitors of these enzymes, there is no available research data on the specific inhibitory activity of this compound against either α-glucosidase or α-amylase. mdpi.comresearchgate.net
Aldose Reductase Inhibition Studies
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes activated during hyperglycemia. Its activity is linked to the development of long-term diabetic complications. tandfonline.com Inhibition of this enzyme is a significant therapeutic goal. Benzenesulfonamide derivatives have been identified as potential aldose reductase inhibitors, with the sulfonamide group often playing a role in binding to the enzyme's active site. tandfonline.comnanobioletters.com
Studies have explored a variety of complex sulfonamides, such as pyridazinone-substituted benzenesulphonylureas and N-(benzyloxy) glycine (B1666218) derivatives, for this activity. tandfonline.comtandfonline.com However, specific studies detailing the aldose reductase inhibitory potential or providing quantitative inhibition data (IC50 or Ki) for the parent compound, this compound, are not present in the surveyed literature. nanobioletters.comnih.gov
Interactions with Other Enzymatic Pathways, including Bacterial Metabolism
The most well-defined enzymatic interaction for this compound is in the realm of bacterial metabolism. Like other sulfonamide antibacterials, its mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is critical for the synthesis of folic acid in bacteria, a nutrient essential for producing nucleic acids and amino acids. nih.govnih.gov By blocking DHPS, the compound halts bacterial growth and proliferation, exerting a bacteriostatic effect. nih.gov
This compound has demonstrated significant antimicrobial activity against several bacterial strains. The specific minimum inhibitory concentrations (MIC) have been quantified and are presented in the table below.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Streptococcus pneumoniae | 64 |
Antimicrobial Research Perspectives
The antimicrobial potential of this compound is an active area of investigation, drawing from the historical success of sulfonamide drugs.
Inhibition of Bacterial Folate Synthesis
Sulfonamides are well-established as inhibitors of bacterial folate synthesis. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, making its inhibition detrimental to bacterial growth and replication. The structural similarity of the sulfonamide group to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows it to bind to the enzyme's active site, thereby blocking the metabolic pathway. While direct studies on this compound's specific interaction with DHPS are part of ongoing research, its sulfonamide core suggests a similar mechanism of action. ontosight.ai
Efficacy against Specific Pathogens
Research has indicated that derivatives of this compound exhibit moderate activity against Gram-positive bacteria. The increasing prevalence of antibiotic-resistant bacterial strains underscores the importance of developing new antimicrobial agents. nih.gov The exploration of this compound and its analogs is part of a broader effort to identify novel compounds that can circumvent existing resistance mechanisms. wright.edu Further research is needed to fully characterize its spectrum of activity against specific pathogens and to understand the structural modifications that could enhance its potency. ontosight.ai
Anticancer Research Modalities
The potential of this compound as an anticancer agent is another significant focus of research, with studies exploring its effects on cell proliferation and programmed cell death.
Investigation of Cell Growth Modulation and Apoptosis Induction Mechanisms
Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives. One of the key mechanisms under investigation is the induction of apoptosis, or programmed cell death, in cancer cells. Research on related sulfonamide compounds has shown that they can trigger apoptosis through various pathways. For instance, some derivatives have been found to increase the expression of pro-apoptotic proteins like Bax and p53, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govresearchgate.net This shift in the balance of apoptotic regulators leads to the activation of caspases and the subsequent dismantling of the cell. nih.govresearchgate.net
Furthermore, some benzenesulfonamides are being investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors that plays a role in pH regulation and tumor cell proliferation. semanticscholar.org Inhibition of CA IX can disrupt the tumor microenvironment and lead to reduced cell viability. semanticscholar.org Studies on this compound have indicated a dose-dependent reduction in the viability of human cancer cell lines, with IC50 values showing promise for its antiproliferative effects. The induction of apoptosis is a key outcome of this activity. mdpi.com
Table 1: Investigated Anticancer Mechanisms of Benzenesulfonamide Derivatives
| Mechanism | Key Molecular Targets | Outcome | References |
| Apoptosis Induction | Bax, p53, Bcl-2, Bcl-xL, Caspases | Programmed cell death of cancer cells | nih.govresearchgate.net |
| Carbonic Anhydrase IX Inhibition | Carbonic Anhydrase IX (CA IX) | Disruption of tumor pH regulation, reduced cell proliferation | semanticscholar.org |
| Cell Growth Modulation | Not fully elucidated | Dose-dependent reduction in cancer cell viability |
Ligand-Receptor Interactions
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action and for the rational design of more potent derivatives.
Binding to Specific Receptor Sites Involved in Biological Responses
The interaction of a ligand like this compound with a receptor is the initial step that triggers a biological response. nih.gov The specific three-dimensional structure of both the ligand and the receptor's binding pocket determines the affinity and specificity of this interaction. mdpi.comuniversiteitleiden.nl For sulfonamides, the benzenesulfonamide moiety often plays a critical role in binding. In the context of enzyme inhibition, such as with carbonic anhydrase, the sulfonamide group can form key hydrogen bonds and hydrophobic interactions within the enzyme's active site. The phenylethyl group of this compound can also contribute to binding through hydrophobic interactions, potentially enhancing the compound's affinity and selectivity for its target.
The study of ligand-receptor interactions is not limited to enzyme active sites. G protein-coupled receptors (GPCRs), a large family of cell surface receptors, are also important targets for drug discovery. nih.gov While specific interactions of this compound with GPCRs are yet to be fully detailed, the principles of ligand binding, involving specific molecular recognition at orthosteric or allosteric sites, are fundamental to understanding its potential effects on various signaling pathways. universiteitleiden.nlgoogle.com
Interactions with Ion Channels (e.g., TRPML1/TRPML2)
The transient receptor potential mucolipin (TRPML) subfamily of ion channels, particularly TRPML1 and TRPML2, have emerged as targets for benzenesulfonamide-based compounds. These channels are critical for the function of the endolysosomal system, regulating processes such as membrane trafficking, ion homeostasis, and autophagy through the release of ions like Ca²⁺ and Fe²⁺ from the lysosome. researchgate.netnih.gov
Research into small molecule modulators has identified benzenesulfonamide derivatives as capable of influencing TRPML channel activity. nih.gov For instance, studies on N-cyclohexylbenzenesulfonamide analogs, which share the core benzenesulfonamide structure with this compound, have demonstrated direct interaction with TRPML channels. One such analog, known as ML-SI3, acts as an inhibitor of all three TRPML subtypes. nih.gov The activity of these modulators is highly dependent on their specific chemical structure, including their three-dimensional arrangement, which dictates how they bind to and affect the channel's function. nih.gov The ability of these compounds to modulate TRPML channels suggests a potential mechanism for influencing cellular processes that are heavily reliant on lysosomal function, including immune responses and the clearance of cellular debris. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound dictates its biological effects. By systematically modifying parts of the molecule, researchers can determine which components are essential for its potency and selectivity. researchgate.netnumberanalytics.com
Impact of Substituent Effects on Biological Activity
The biological activity of benzenesulfonamide derivatives can be significantly altered by adding or changing chemical groups (substituents) on their aromatic rings. These modifications can influence the compound's electronic properties, hydrophobicity, and steric profile, which in turn affect how it binds to its biological target.
For example, in a series of benzenesulfonamide analogues designed as inhibitors of the NLRP3 inflammasome, the substituents on the benzamide (B126) portion were found to be critical for activity. researchgate.netnih.gov Conversely, modifications on the sulfonamide part of the molecule were generally well-tolerated, indicating its role may be more structural. researchgate.net Studies on other benzenesulfonamide derivatives have shown that electron-donating groups can lead to higher yields in certain synthetic reactions compared to electron-withdrawing groups. acs.org In the context of antioxidant activity, decreasing the electron-withdrawing nature of the sulfonamide group was found to reduce the reactivity of related intermediates. elifesciences.orgfigshare.com
The table below summarizes findings on how different substituents on benzenesulfonamide-related scaffolds influence their biological activity.
| Scaffold/Derivative | Substituent Modification | Effect on Biological Activity | Reference |
| Benzenesulfonamide Analogues | Modifications on benzamide moiety | Critical for NLRP3 inhibitory activity | researchgate.netnih.gov |
| Benzenesulfonamide Analogues | Modifications on sulfonamide moiety | Well-tolerated for NLRP3 inhibitory activity | researchgate.net |
| 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide | Various substitutions on the N-phenyl ring | Modulated anticancer activity (IC50 values from 1.98 to 9.12 µM) | mdpi.com |
| Benzenesulfonamide-Carboxamides | Various substitutions on the benzenesulfonyl ring | Influenced antimicrobial and anti-inflammatory potency | nih.gov |
Influence of Stereochemistry on Distinct Biological Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological profile of chiral compounds like this compound. Since biological targets such as enzymes and receptors are themselves chiral, they often interact differently with the different stereoisomers (enantiomers or diastereomers) of a drug. One isomer may fit perfectly into a binding site and elicit a strong therapeutic effect, while another may be less active or even cause unwanted side effects.
This principle is clearly demonstrated in the modulation of TRPML ion channels by benzenesulfonamide analogs. Pharmacological studies revealed that the trans and cis diastereomers of the TRPML modulator ML-SI3 have distinct activities. Racemic trans-ML-SI3 acts as an inhibitor of TRPML1, TRPML2, and TRPML3. In contrast, the cis-isomer is only a moderate inhibitor of TRPML1 while acting as a moderate activator of TRPML2 and TRPML3. nih.gov This shows that a subtle change in the spatial orientation of the molecule's components can shift its function from inhibition to activation for certain channel subtypes.
Further research has underscored the importance of stereochemistry, showing that for some compounds, only the isomers with a specific configuration (e.g., the natural (5S, αS) isomers) display significant biological activity, which may be due to stereoselective uptake by cells or specific binding to the target protein.
| Compound/Analog | Stereoisomers | Distinct Biological Profiles | Reference |
| ML-SI3 (Benzenesulfonamide analog) | trans-isomer | Inhibitor of TRPML1, TRPML2, and TRPML3 | nih.gov |
| ML-SI3 (Benzenesulfonamide analog) | cis-isomer | Moderate inhibitor of TRPML1; moderate activator of TRPML2 and TRPML3 | nih.gov |
| Rapadocin (Macrocycle) | E-olefin isomers | Thermodynamically stable and more active as hENT1 inhibitors | |
| Rapadocin (Macrocycle) | Z-olefin isomers | Unstable in solution | |
| 3-Br-acivicin derivatives | (5S, αS) isomers | Displayed significant antiplasmodial activity | |
| 3-Br-acivicin derivatives | Other isomers | Inactive or significantly less potent |
Role of Functional Group Reactivity in Bioactivity (e.g., Epoxy Moieties)
The incorporation of reactive functional groups into a molecule's structure can bestow unique biological activities, often by enabling the compound to form strong, covalent bonds with its target protein. While the parent this compound is not inherently reactive, its scaffold can be modified to include such groups. Epoxides and their nitrogen-containing analogs, aziridines, are three-membered rings that are strained and thus electrophilic. This reactivity can be harnessed for therapeutic purposes.
For example, studies have been conducted on epoxy sulfonamides and aziridine-containing sulfonamides. A series of 2-substituted 1,2-epoxyethanesulfonamides were synthesized and showed macrofilaricidal activity, demonstrating that the reactive epoxide ring was key to their biological effect. nih.gov Similarly, sulfonamides containing an aziridine-2-carboxylic acid moiety have been developed as potent covalent inhibitors of protein disulfide isomerase (PDI), an enzyme implicated in cancer and thrombosis. nih.gov NMR spectroscopy confirmed that these compounds form a covalent bond with cysteine residues in the enzyme's active site. nih.gov
The reactivity of these functional groups can be finely tuned. In the design of covalent inhibitors for Chikungunya virus protease, a vinyl sulfone group served as the reactive "warhead." Removing this reactive group rendered the compounds inactive, highlighting the essential role of the functional group's reactivity in the molecule's mechanism of action. The substitution of an epoxide with a more stable aziridine (B145994) has also been shown to enhance the anticancer efficacy of some agents, indicating that the specific nature of the reactive group is crucial.
Applications in Advanced Organic Synthesis and Catalysis
Role as Key Synthetic Intermediates for Complex Molecular Architectures
N-(1-Phenylethyl)benzenesulfonamide and its derivatives serve as crucial intermediates in the construction of intricate molecular structures. ontosight.ainih.gov The inherent chirality of the 1-phenylethyl group makes it an effective chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds. beilstein-journals.org This is particularly valuable in asymmetric synthesis, where the compound acts as a "chiron," a chiral synthon that imparts its stereochemistry onto the target molecule before being cleaved. beilstein-journals.org
Researchers have utilized this compound as a foundational element for building more complex frameworks. For example, polymer-supported 2-nitro-N-(2-oxo-2-arylethyl)benzenesulfonamides, derived from simpler building blocks, have been employed as advanced intermediates for synthesizing 2-aryl-3-alkylamino-1H-indoles. researchgate.net This strategy highlights the compound's role in multi-step syntheses that lead to biologically relevant heterocyclic systems. The stability of the sulfonamide group allows it to withstand various reaction conditions, making it a reliable intermediate in lengthy synthetic sequences. nih.gov
Utilization in Nitrogen Atom Introduction and Protection Strategies
The sulfonamide functional group is central to the utility of this compound in nitrogen atom manipulation. It serves both as a source for introducing nitrogen into molecules and as a robust protecting group for amines. nih.govresearchgate.net
As a nitrogen source, sulfonamides like this one participate in various amination reactions. A notable example is the copper-catalyzed intermolecular benzylic C-H amination, where sulfonamides are used in conjunction with oxidants like N-fluorobenzenesulfonimide (NFSI) to form new carbon-nitrogen bonds. sci-hub.sechemrxiv.org This method provides direct access to a diverse range of aminated products. chemrxiv.org
The N-(1-phenylethyl) group also functions as an effective protecting group for the sulfonamide nitrogen. researchgate.net Protecting groups are essential in multi-step synthesis to prevent unwanted reactions at a specific site. The N-(1-phenylethyl) group is stable under many reaction conditions but can be removed when desired. An efficient method for its cleavage from carboxamides involves using methanesulfonic acid (MsOH) in refluxing toluene, which selectively removes the N-(1-phenylethyl) group in good to excellent yields. researchgate.net This selectivity is crucial when other sensitive functional groups are present in the molecule. researchgate.net
| Reagent | Conditions | Substrate Type | Outcome | Reference |
|---|---|---|---|---|
| Methanesulfonic Acid (MsOH) | Refluxing Toluene | Carboxamides | Simple and very efficient cleavage, yielding desired amides. | researchgate.net |
| Trifluoroacetic acid (TFA) / Tri-iso-propylsilane (TIPS) | Dichloromethane (DCM) | Carboxamides | Less effective, resulting in a mixture of products or recovery of starting material. | researchgate.net |
| Hydrogenolysis (H2, Pd/C) | Methanol (MeOH) | N-benzyl-N-(1-phenylethyl)amides | Ineffective for cleaving the N-(1-phenylethyl) group. | researchgate.net |
Catalytic Applications in Selective Organic Transformations
The structural framework of this compound and its derivatives makes them suitable for use as ligands in transition metal catalysis. nih.gov These ligands can coordinate with a metal center, influencing its reactivity and selectivity in various organic transformations.
One significant application is in copper-catalyzed C-H amination reactions. chemrxiv.org In these systems, a copper catalyst combined with a diimine ligand and an oxidant like NFSI can activate C-H bonds for amination, using a sulfonamide as the nitrogen source. chemrxiv.org This methodology avoids the need for a large excess of the substrate, a common drawback in such transformations. chemrxiv.org
Furthermore, chiral phosphoryl-sulfonylamides derived from (S)-N-(1-phenylethyl)benzenesulfonamide have been used to prepare rare-earth metal complexes. researchgate.net These complexes have shown catalytic activity in the ring-opening polymerization of rac-lactide, producing isotactic-rich polylactides, which are biodegradable polymers with significant industrial potential. researchgate.net Another example involves the use of Cp*Ir complexes for the N-heterocyclization of primary amines with diols, an environmentally benign method for synthesizing cyclic amines. acs.org
| Catalyst System | Transformation | Key Features | Reference |
|---|---|---|---|
| Cu(BF₄)₂ / Diimine Ligand / NFSI | Benzylic C-H Amination | Allows for low substrate loading (1.0 equivalent) and use of various sulfonamides as nitrogen sources. | chemrxiv.org |
| Rare-Earth Metal Amides (Nd, Sm) with Chiral Phosphoryl-Sulfonylamide Ligands | Polymerization of rac-lactide | Produces isotactic-rich polylactides. | researchgate.net |
| [Cp*IrCl₂]₂ / KOAc | N-Heterocyclization of Amines with Diols | Environmentally benign synthesis of cyclic amines like piperidines. | acs.org |
| [Au(JohnPhos)(NTf₂)] | Ring Opening of N-tosylaziridines with Indoles | Efficient synthesis of functionalized indole (B1671886) derivatives. | rsc.org |
Building Blocks for Diverse Chemical Scaffolds
This compound is a versatile building block for the synthesis of a wide range of chemical scaffolds, particularly nitrogen-containing heterocycles. ontosight.ai Its structure can be readily modified through reactions like alkylation, acylation, and cyclization to generate diverse molecular frameworks. ontosight.ai
For instance, benzenesulfonamide (B165840) precursors are used to synthesize novel imidazole (B134444) derivatives through multi-step reaction sequences involving S-alkylation. nih.gov Similarly, the compound serves as a starting point for creating 2-aryl-3-alkylamino-1H-indoles via base-mediated C-arylation followed by reduction. researchgate.net A one-pot synthesis method has also been developed to produce 4-ethynyl-N-(1-phenylethyl)benzenesulfonamide, a valuable precursor for click chemistry applications, which are widely used in drug discovery and materials science. znaturforsch.com The ability to construct such varied and complex scaffolds from a relatively simple starting material underscores its importance in synthetic chemistry.
| Precursor/Derivative | Reaction Type | Resulting Scaffold | Reference |
|---|---|---|---|
| Benzenesulfonamide derivatives | Multi-step synthesis including S-alkylation | Functionalized Imidazoles | nih.gov |
| Polymer-supported 2-nitro-N-(2-oxo-2-arylethyl)benzenesulfonamides | Base-mediated C-arylation and reduction | 2-Aryl-3-alkylamino-1H-indoles | researchgate.net |
| anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid and 1-phenylethylamine (B125046) | One-pot debrominative decarboxylation, sulfamation, and elimination | 4-Ethynylbenzenesulfonamides | znaturforsch.com |
| N-(1-Phenylethyl)aziridine-2-carboxylate esters | Ring-opening reactions | Amino acids, Alkaloids, Sphingoids | beilstein-journals.org |
Relevance in the Production of Specialty Chemicals and Materials
The applications of this compound extend to the production of specialty chemicals and advanced materials. Its derivatives are utilized in creating compounds with specific functions and properties.
The catalytic polymerization of lactide using catalysts derived from chiral sulfonamides leads to the production of polylactides (PLAs). researchgate.net PLAs are biodegradable and biocompatible polymers used in medical implants, 3D printing, and sustainable packaging materials. The ability to influence the polymer's properties, such as isotacticity, through catalyst design is a key area of materials science research. researchgate.net
Furthermore, functionalized derivatives, such as the 4-ethynylbenzenesulfonamides, are precursors for creating novel carbonic anhydrase inhibitors via click chemistry. znaturforsch.com These inhibitors are a class of specialty chemicals with significant therapeutic potential. The chloro derivatives of sulfonamides are also noted as being important for carrying out a large number of oxidation reactions in industrial settings. nih.govresearchgate.net
Future Research Directions and Translational Perspectives for N 1 Phenylethyl Benzenesulfonamide Research
Development of Novel Analogues with Enhanced Specificity and Potency
A primary focus of future research is the rational design and synthesis of novel analogues of N-(1-Phenylethyl)benzenesulfonamide with improved biological activity. By strategically modifying the core structure, researchers aim to enhance the compound's specificity for its intended molecular targets and increase its potency. This involves techniques such as:
Structural Modifications: Altering the phenylethyl or benzenesulfonamide (B165840) moieties can lead to derivatives with significantly different biological profiles. For instance, the introduction of different substituents on the aromatic rings or modification of the linker between them can influence binding affinity and selectivity. nih.govnih.govresearchgate.net Studies on related benzenesulfonamide scaffolds have shown that such modifications can yield compounds with potent inhibitory activity against various enzymes and receptors. nih.govnih.gov
Stereochemistry: The chirality of the 1-phenylethyl group is a critical determinant of biological activity. Future work will likely involve the enantioselective synthesis of (R)- and (S)-isomers to investigate their distinct interactions with biological targets, a strategy that has proven effective for other chiral compounds.
Hybrid Molecules: The creation of hybrid molecules that combine the this compound scaffold with other pharmacophores is a promising approach to develop compounds with novel mechanisms of action or improved properties.
These efforts are expected to yield a new generation of this compound-based compounds with superior therapeutic potential.
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding
To gain a deeper and more comprehensive understanding of this compound's mechanism of action, future research will increasingly rely on the integration of advanced computational and experimental methods. nih.gov This synergistic approach allows for a more efficient and targeted investigation of the compound's properties.
Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding modes of this compound and its analogues with their biological targets. dntb.gov.uanih.govresearchgate.net These computational tools can help prioritize the synthesis of the most promising compounds and provide insights into the structural features that govern their activity. evitachem.commdpi.com
Experimental Validation: The predictions from computational models must be validated through rigorous experimental techniques. This includes in vitro assays to determine biological activity, such as enzyme inhibition or cell proliferation assays, and in vivo studies in animal models to assess efficacy and pharmacokinetic properties. nih.govresearchgate.net High-throughput screening methods can accelerate the evaluation of large libraries of analogues.
Structural Biology: X-ray crystallography and NMR spectroscopy can provide detailed atomic-level information about the interactions between this compound derivatives and their target proteins. mdpi.com This structural data is invaluable for understanding the basis of molecular recognition and for guiding further drug design efforts.
By combining these powerful methodologies, researchers can build a more complete picture of how this compound exerts its biological effects, paving the way for the development of more effective and safer therapeutic agents.
Exploration of Polypharmacology and Multi-Target Inhibition Strategies
The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer and neurodegenerative disorders. bohrium.comresearchgate.netnih.gov The benzenesulfonamide scaffold, present in this compound, is known to be a "privileged structure" capable of binding to a variety of biological targets. nih.govbohrium.comtandfonline.com
Future research will likely explore the potential of this compound and its derivatives as multi-target inhibitors. bohrium.com This could involve:
Identifying Additional Targets: Screening this compound against a broad panel of enzymes and receptors to identify previously unknown biological targets.
Designing Multi-Target Ligands: Rationally designing analogues that are specifically engineered to interact with multiple, disease-relevant targets. scielo.org.mx This approach could lead to drugs with enhanced efficacy and a reduced likelihood of developing resistance. wiley.com For example, derivatives of the benzenesulfonamide scaffold have been investigated as multi-target agents against enzymes like carbonic anhydrases, COX-2, and various kinases. nih.govtandfonline.comtandfonline.com
The exploration of polypharmacology opens up exciting new avenues for the therapeutic application of this compound, potentially leading to the development of novel treatments for a range of challenging diseases.
Innovations in Sustainable and Green Synthetic Processes for Compound Production
In line with the growing emphasis on environmental responsibility in the chemical industry, future research will focus on developing more sustainable and "green" methods for the synthesis of this compound and its analogues. researchgate.netresearchgate.net This involves adhering to the principles of green chemistry to minimize waste, reduce energy consumption, and use less hazardous materials. alfa-chemistry.com
Key areas of innovation include:
Solvent-Free and Water-Based Reactions: Moving away from traditional organic solvents, which are often volatile and toxic, towards solvent-free reaction conditions or the use of water as a benign solvent. researchgate.netrsc.org
Catalysis: Employing efficient and recyclable catalysts, such as biocatalysts or metal-free catalysts, to improve reaction efficiency and reduce waste. rsc.orgthieme-connect.com
Flow Chemistry: Utilizing continuous flow reactors, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. thieme-connect.com
Recent advancements in the synthesis of sulfonamides have already demonstrated the feasibility of these green approaches, such as mechanochemical synthesis and the use of deep eutectic solvents. rsc.orgthieme-connect.com Applying these innovative methods to the production of this compound will not only make the process more environmentally friendly but also potentially more cost-effective.
Methodological Considerations for Resolving Discrepancies in Reported Biological Activity Data
A critical challenge in drug discovery is the variability and occasional discrepancy in reported biological activity data from different laboratories. To ensure the reliability and reproducibility of research on this compound, it is essential to address these methodological issues.
Future efforts should focus on:
Standardized Assays: The development and adoption of standardized biological assays for evaluating the activity of this compound and its derivatives. This includes defining consistent experimental conditions, using well-characterized cell lines or enzymes, and employing appropriate positive and negative controls.
Data Reporting Standards: Establishing clear guidelines for the reporting of experimental data, including detailed descriptions of the methods used, the purity of the compounds tested, and the statistical analysis performed. This will enhance the transparency and comparability of results across different studies.
Inter-Laboratory Studies: Conducting collaborative studies involving multiple laboratories to validate key findings and to identify and address sources of variability in experimental outcomes.
Reference Standards: The availability of well-characterized reference standards for this compound and key analogues would provide a benchmark for comparing results from different sources.
By addressing these methodological considerations, the scientific community can build a more robust and reliable body of knowledge on the biological properties of this compound, which is crucial for its successful translation into clinical applications.
Q & A
Q. What are the recommended synthetic routes for N-(1-Phenylethyl)benzenesulfonamide?
A common method involves copper-catalyzed benzylic C–H amination to avoid substrate excess. The reaction uses benzenesulfonamide and a phenylethyl precursor under controlled conditions (e.g., dichloromethane solvent, ambient temperature). Post-synthesis purification may involve column chromatography or recrystallization. Copper catalysts enhance regioselectivity, and reaction progress can be monitored via TLC . For analogs, sulfonamide coupling with amines (e.g., diisopropyl ethylene diamine) in the presence of triethylamine is also documented .
Q. How is this compound structurally characterized?
Key techniques include:
- NMR Spectroscopy : and NMR in CDCl confirm the sulfonamide linkage and phenyl/ethyl substituents (e.g., aromatic proton shifts at δ 7.3–7.5 ppm, methylene groups at δ 4.1–4.3 ppm) .
- X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.035) resolve bond angles and spatial arrangements, critical for verifying stereochemistry in derivatives .
Advanced Research Questions
Q. How can copper catalysis optimize the synthesis of this compound?
Non-directed copper catalysis enables selective benzylic C–H amination without requiring stoichiometric substrate ratios. Key parameters include:
- Catalyst loading (5–10 mol% Cu(OAc)).
- Solvent choice (aprotic solvents like DCM enhance yield).
- Temperature control (25–40°C to prevent byproducts). Mechanistic studies suggest radical intermediates, validated via ESR spectroscopy. Adjusting ligand systems (e.g., bipyridine) can further improve efficiency .
Q. What methodologies are suitable for evaluating cytotoxicity of this compound derivatives?
The Sulforhodamine B (SRB) assay is widely used:
- Fix cells with trichloroacetic acid, stain with SRB, and quantify optical density at 564 nm.
- Linear correlation with cell count (1,000–10,000 cells/well) and compatibility with high-throughput screening (96-well plates). This assay is superior to Bradford/Lowry methods for detecting drug-induced cytotoxicity and clonogenicity .
Q. How can structural modifications enhance biological activity?
Structure-Activity Relationship (SAR) studies on analogs reveal:
- Electron-withdrawing groups (e.g., Cl at the para position) improve antimicrobial activity by increasing electrophilicity.
- Hydrophobic substituents (e.g., tert-butyl) enhance membrane permeability, critical for anticancer activity. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like TRPML1/TRPML2 channels .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity differences : HPLC (>98% purity) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical) ensure consistency .
- Assay variability : Standardize protocols (e.g., SRB assay for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer screens) .
- Structural confirmation : Use X-ray crystallography to rule out polymorphic variations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
